
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of two chlorine atoms, a cyclohexene ring, and a prop-2-en-1-yl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of cyclohex-1-ene with prop-2-en-1-ylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions may include:
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Acidic or basic conditions, elevated temperatures.
Reduction: Anhydrous conditions, low temperatures.
Substitution: Polar aprotic solvents, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-(cyclohexyl)-N-(prop-2-en-1-yl)acetamide
- 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(propyl)acetamide
- 2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)propionamide
Uniqueness
2,2-Dichloro-N-(cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features may influence its reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
39085-02-4 |
|---|---|
Fórmula molecular |
C11H15Cl2NO |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(cyclohexen-1-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-8-14(11(15)10(12)13)9-6-4-3-5-7-9/h2,6,10H,1,3-5,7-8H2 |
Clave InChI |
USHZEUTZMTUGKL-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(C1=CCCCC1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



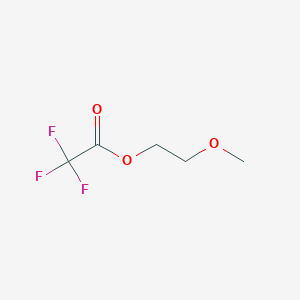

![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
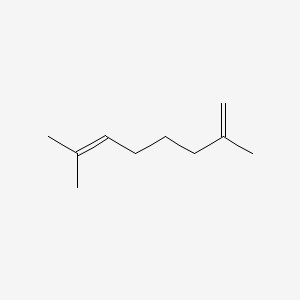

![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
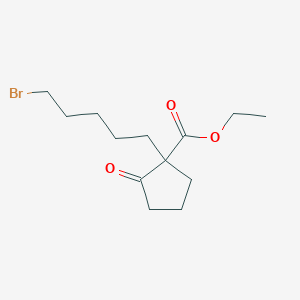
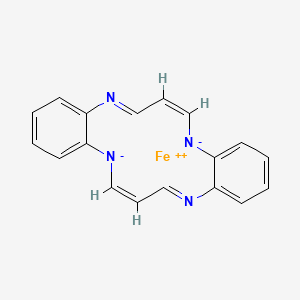
![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
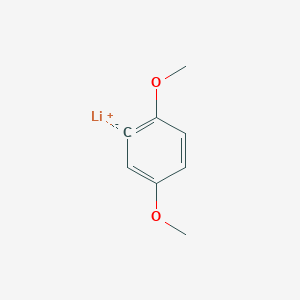
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
